tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a tert-butyl group, which is known for its unique reactivity pattern in chemical transformations .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
ZKEONVKQWLDESS-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CO)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds can be facilitated using these systems .
Chemical Reactions Analysis
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The unique reactivity pattern of the tert-butyl group plays a significant role in these transformations . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, piperidine derivatives are important synthetic medicinal blocks for drug construction . The compound’s unique reactivity pattern also makes it valuable in biocatalytic processes and biosynthetic pathways .
Mechanism of Action
The mechanism of action of tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate . While both compounds contain a tert-butyl group and a hydroxymethyl group, they differ in their core structures, with one being a piperidine derivative and the other a pyrrolidine derivative. This difference in core structure can lead to variations in their reactivity and applications.
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